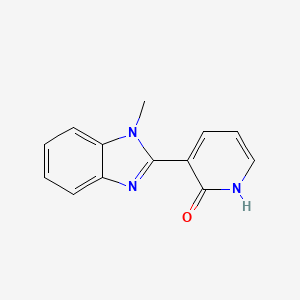

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

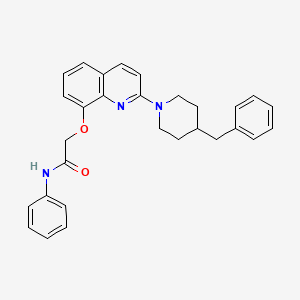

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBZP and is a derivative of benzimidazole and pyridine. The synthesis method of MBZP is relatively simple and has been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity

Potential Anticancer Activity of Benzimidazole-Based Complexes Research indicates that benzimidazole-based Zn(II) complexes, specifically Zn2(p-2-bmb)2 (NO3)4 (1) and Zn(p-2-bmp)2Cl2 (2), demonstrate notable cytotoxic properties against various human cancer cell lines, particularly SHSY5Y cells. These complexes, especially complex 1, exhibit a binding mode with calf thymus DNA that is distinct from the classical intercalation binding and can induce apoptosis in cells. This suggests a potential pathway for the development of anticancer treatments utilizing benzimidazole-based complexes (Zhao et al., 2015).

Coordination Polymers and Complexes

Construction of Coordination Polymers with Benzimidazole Ligands Research has explored the use of benzimidazole ligands in the construction of coordination polymers, such as catena-poly[[[dibromidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole] monohydrate] and catena-poly[[diiodidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole]. These polymers form macrocyclic structures and are crosslinked into multi-dimensional networks through hydrogen bonds and π-π interactions, presenting a potential for various applications in material science and chemistry (Zhang et al., 2013).

Fluorescent Probes for Metal Ions

Development of Benzimidazolium-Based Fluorescent Probes Studies have led to the design and synthesis of novel water-soluble benzimidazolium salts that act as highly selective fluorescent probes for Fe3+ ions in pure aqueous media. These probes exhibit high selectivity without interference from other metal ions and have detection limits that comply with WHO guidelines for Fe3+ ions in drinking water, highlighting their potential use in environmental monitoring and analysis (Bishnoi & Milton, 2017).

Complexation Properties of Lanthanides

Complexation Properties with Lanthanides N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) has been investigated for its complexation properties with trivalent lanthanides. The study revealed how MeTolBIZA coordinates with lanthanide ions, providing insights into the structural character of these complexes. The stability constants of metal–ligand complexes and the influence of atomic number on complex formation have been discussed, offering a foundation for further research in coordination chemistry and potential applications in various fields (Kobayashi et al., 2019).

Propiedades

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJHVGMMXICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)

![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)